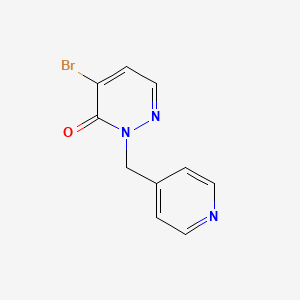

4-Bromo-2-(pyridin-4-ylmethyl)-2,3-dihydropyridazin-3-one

Description

4-Bromo-2-(pyridin-4-ylmethyl)-2,3-dihydropyridazin-3-one is a heterocyclic compound that features a pyridazinone core with a bromine atom and a pyridine ring attached. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name |

4-bromo-2-(pyridin-4-ylmethyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3O/c11-9-3-6-13-14(10(9)15)7-8-1-4-12-5-2-8/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTLHOBZXGWQESA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CN2C(=O)C(=CC=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(pyridin-4-ylmethyl)-2,3-dihydropyridazin-3-one typically involves the following steps:

Starting Materials: The synthesis begins with 4-bromoacetophenone and pyridine-4-carboxaldehyde.

Formation of Chalcone: The reaction of 4-bromoacetophenone with pyridine-4-carboxaldehyde in the presence of a base such as sodium hydroxide in ethanol yields a chalcone intermediate.

Cyclization: The chalcone intermediate undergoes cyclization with hydrazine hydrate to form the pyridazinone ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(pyridin-4-ylmethyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridazinone ring.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-2-(pyridin-4-ylmethyl)-2,3-dihydropyridazin-3-one is being investigated for its antimicrobial and anticancer properties:

- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits significant antimicrobial effects against various bacterial strains. The structure-activity relationship indicates that the presence of the bromine atom enhances its efficacy, potentially making it a candidate for new antibiotic development .

- Anticancer Potential: Research has indicated that the compound may inhibit specific cancer cell lines by interfering with cell proliferation pathways. Its mechanism of action is thought to involve the inhibition of certain enzymes or receptors associated with cancer progression .

Biological Studies

In biological research, this compound serves as a valuable tool for:

- Understanding Biological Interactions: Studies have focused on how 4-Bromo-2-(pyridin-4-ylmethyl)-2,3-dihydropyridazin-3-one interacts with various biological targets. It has been shown to affect metabolic pathways by inhibiting specific enzymes, which could lead to therapeutic applications in treating metabolic disorders .

Chemical Synthesis

The compound acts as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications:

- Synthesis of Derivatives: The bromine atom can be substituted with different nucleophiles, leading to a variety of derivatives that may possess enhanced or novel biological activities. This versatility is crucial for developing new pharmaceutical agents .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-Bromo-2-(pyridin-4-ylmethyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Pyridine Derivatives: Compounds like 4-bromomethylpyridine and other pyridine-based molecules share structural similarities.

Pyridazinone Derivatives: Other pyridazinone compounds with different substituents on the ring system.

Uniqueness

4-Bromo-2-(pyridin-4-ylmethyl)-2,3-dihydropyridazin-3-one is unique due to the combination of the bromine atom and the pyridine ring, which can confer distinct biological activities and chemical reactivity compared to other similar compounds .

Biological Activity

4-Bromo-2-(pyridin-4-ylmethyl)-2,3-dihydropyridazin-3-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Anticancer Properties

Recent studies have indicated that derivatives of pyridazinone compounds exhibit promising anticancer activities. For instance, a series of pyridazin-3-one derivatives were evaluated for their inhibitory effects on the c-Met enzyme, which is implicated in various cancers. Compounds similar to 4-Bromo-2-(pyridin-4-ylmethyl)-2,3-dihydropyridazin-3-one demonstrated significant anti-proliferative effects against human gastric cancer cell lines (Hs746T) and showed potential as tyrosine kinase inhibitors .

Antimicrobial Activity

The antimicrobial properties of related pyridazinone compounds have also been documented. Studies revealed that certain substituted pyridazinones exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggested that the presence of electron-withdrawing groups significantly enhances antimicrobial efficacy .

Neuroprotective Effects

Pyridazinone derivatives have been investigated for their neuroprotective properties. Some studies suggest that compounds targeting muscarinic acetylcholine receptors may offer therapeutic benefits in neurocognitive disorders. Although specific data on 4-Bromo-2-(pyridin-4-ylmethyl)-2,3-dihydropyridazin-3-one is limited, its structural similarities to other neuroactive agents warrant further exploration in this domain .

Structure-Activity Relationship (SAR)

The biological activity of 4-Bromo-2-(pyridin-4-ylmethyl)-2,3-dihydropyridazin-3-one can be attributed to its unique molecular structure. The bromine atom at the 4-position and the pyridine moiety are crucial for its interaction with biological targets.

| Structural Feature | Impact on Activity |

|---|---|

| Bromine Substitution | Enhances antimicrobial activity due to electron-withdrawing effects |

| Pyridine Ring | Increases binding affinity to target enzymes and receptors |

| Dihydropyridazine Core | Contributes to overall stability and bioactivity |

Case Study 1: Anticancer Activity

In a study examining the anticancer potential of pyridazinone derivatives, researchers synthesized several compounds and tested their efficacy against various cancer cell lines. Among these, a compound structurally related to 4-Bromo-2-(pyridin-4-ylmethyl)-2,3-dihydropyridazin-3-one exhibited an IC50 value of 5.71 μM against breast cancer cells, outperforming standard treatments like 5-fluorouracil .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thiazole-pyridine hybrids, which share structural characteristics with our compound of interest. The study found that certain analogs exhibited MIC values ranging from 93.7 to 46.9 μg/mL against multi-drug resistant bacterial strains . This suggests a potential for developing new antimicrobial agents based on the structural framework of 4-Bromo-2-(pyridin-4-ylmethyl)-2,3-dihydropyridazin-3-one.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.